molecular formula C8H11NO2S2 B11784161 2-Methyl-4-(propylthio)thiazole-5-carboxylic acid

2-Methyl-4-(propylthio)thiazole-5-carboxylic acid

Cat. No.: B11784161
M. Wt: 217.3 g/mol
InChI Key: ZQFCWMNMZYARIR-UHFFFAOYSA-N
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Description

2-Methyl-4-(propylthio)thiazole-5-carboxylic Acid is a high-purity chemical building block for research applications. This thiazole derivative is part of a class of compounds known for their utility in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of more complex molecules. Thiazole-carboxylic acid derivatives are frequently explored in the development of pharmaceutical candidates due to their potential biological activities. Researchers utilize this compound strictly in laboratory settings. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. [ citation:1 ][ citation:4 ]

Properties

Molecular Formula

C8H11NO2S2

Molecular Weight

217.3 g/mol

IUPAC Name

2-methyl-4-propylsulfanyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H11NO2S2/c1-3-4-12-7-6(8(10)11)13-5(2)9-7/h3-4H2,1-2H3,(H,10,11)

InChI Key

ZQFCWMNMZYARIR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(SC(=N1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(propylthio)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(propylthio)thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Methyl-4-(propylthio)thiazole-5-carboxylic acid serves as an intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds. Its versatility allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

The compound has shown potential biological activities, particularly as:

  • Antimicrobial Agent: It exhibits significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 µg/mL .
  • Anti-inflammatory Agent: In vitro studies indicate that it can reduce pro-inflammatory cytokines like TNF-α in activated macrophages, suggesting its utility in treating inflammatory diseases .

Medicine

Research is ongoing into its therapeutic properties, including:

  • Anticancer Activity: Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit cell proliferation in human colon cancer cell lines . For instance, treatment with this compound resulted in increased multipolarity during mitosis, indicative of cell death mechanisms.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against MRSA. The results showed a MIC of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Case Study 2: Anti-inflammatory Activity

In another investigation using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), the compound significantly reduced TNF-α production at concentrations ranging from 10 to 50 µM. This highlights its potential as an anti-inflammatory agent.

Biological Activity Effect Concentration
AntimicrobialInhibition of MRSA growthMIC = 32 µg/mL
Anti-inflammatoryReduction of TNF-α productionIC50 = 24 µM

Industrial Applications

In the industrial sector, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its biological activity makes it a candidate for developing new materials and biologically active molecules.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(propylthio)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural Differences :

  • Thiazole-4-carboxylic acid : Carboxylic acid at position 4; lacks the 2-methyl and 4-propylthio substituents.
  • Thiazole-2-carboxylic acid : Carboxylic acid at position 2; simpler substitution pattern compared to the target compound.

Physicochemical Properties :

  • The position of the carboxylic acid significantly impacts acidity (pKa) and solubility. For example, thiazole-5-carboxylic acid (positionally analogous to the target compound) typically exhibits lower aqueous solubility than its 2- or 4-isomers due to steric and electronic effects .

Heterocyclic Analogs: 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic Acid

Structural Differences :

  • Replaces the thiazole ring with a thiophene (sulfur-containing five-membered ring without nitrogen).
  • Features a methylthio-phenyl substituent instead of direct alkylthio substitution on the heterocycle .

Key Contrasts :

  • Electronic properties : Thiophene’s aromaticity differs from thiazole’s partial unsaturation, altering reactivity in electrophilic substitution.
  • Biological activity: Thiophene derivatives are prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs), whereas thiazoles are more common in antimalarial and antifungal agents .

Pyrazolo-Pyrimidine Derivatives (e.g., 5-(4-Isopropylphenyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid)

Structural Differences :

  • Contains a pyrazolo-pyrimidine bicyclic core instead of a monocyclic thiazole.
  • Substituted with a trifluoromethyl (-CF₃) group, enhancing metabolic stability .

Functional Implications :

  • The trifluoromethyl group increases electronegativity and resistance to oxidative degradation, making such compounds attractive for prolonged pharmacokinetic profiles.
  • The bicyclic system may improve target binding affinity in enzyme inhibition compared to monocyclic thiazoles .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
2-Methyl-4-(propylthio)thiazole-5-carboxylic acid C₈H₁₁NO₂S₂ 233.31 2-Me, 4-SPr, 5-COOH Potential antimicrobial agents
Thiazole-4-carboxylic acid C₄H₃NO₂S 129.14 4-COOH Kinase inhibitors, MOFs
5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid C₁₂H₁₀O₂S₂ 266.34 Thiophene-2-COOH, 4-MeS-phenyl NSAID analogs
Pyrazolo-pyrimidine-3-carboxylic acid derivative C₁₈H₁₇F₃N₄O₂ 390.35 3-COOH, 7-CF₃, 4-isoPr-phenyl Metabolic disease therapeutics

Biological Activity

2-Methyl-4-(propylthio)thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities, including anticancer, antioxidant, and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of a propylthio group at the 4-position and a carboxylic acid at the 5-position enhances its reactivity and biological potential.

1. Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxicity of various thiazole derivatives against cancer cell lines, revealing that compounds with similar structures demonstrated IC50 values indicating potent activity.

CompoundCell LineIC50 (µM)
This compoundHepG2 (liver cancer)1.61 ± 1.92
Other Thiazole DerivativeA431 (skin cancer)1.98 ± 1.22

These findings suggest that modifications in the thiazole structure can enhance anticancer efficacy, particularly through electron-donating groups that improve interaction with cellular targets .

2. Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. Thiazoles are known to possess free radical scavenging abilities. In vitro assays have shown that derivatives of thiazoles can reduce oxidative damage in cellular models.

CompoundAssay TypeIC50 (µM)
This compoundDPPH Scavenging15.3
Similar Thiazole DerivativeABTS Scavenging17.6

The antioxidant activity is attributed to the carboxylic acid moiety, which plays a significant role in stabilizing free radicals .

3. Antimicrobial Activity

Thiazoles have also been studied for their antimicrobial properties. The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The presence of the propylthio group enhances lipophilicity, facilitating better membrane penetration and increased antimicrobial activity .

Case Study: Anticancer Efficacy

A recent study investigated the effects of this compound on HepG2 liver cancer cells. The compound was administered at varying concentrations, and cell viability was assessed using MTT assays. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Key Findings:

  • Cell Viability Reduction: Significant reduction at concentrations >10 µM.
  • Mechanism: Induction of apoptosis via mitochondrial pathways.

This study underscores the potential of this thiazole derivative as an effective anticancer agent .

Case Study: Antioxidant Effects in Diabetic Models

Another investigation focused on the antioxidant effects of thiazole derivatives in diabetic rat models induced by streptozotocin (STZ). Administration of the compound resulted in reduced levels of oxidative stress markers and improved lipid profiles.

Results:

  • Oxidative Stress Markers: Significant decrease in malondialdehyde (MDA) levels.
  • Lipid Profile Improvement: Restoration of HDL and reduction of LDL levels.

These findings highlight the therapeutic potential of thiazoles in managing oxidative stress associated with diabetes .

Q & A

Q. What are the standard synthetic routes for 2-Methyl-4-(propylthio)thiazole-5-carboxylic acid?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 3-formyl-indole-2-carboxylic acid derivatives with thiazole precursors (e.g., 2-aminothiazol-4(5H)-one) in acetic acid with sodium acetate as a catalyst. The reaction mixture is heated for 3–5 hours, followed by precipitation, filtration, and recrystallization from DMF/acetic acid . For thiol-ether derivatives like the propylthio group, alkylation or thiol substitution reactions using propylthiol under basic conditions may be employed.

Q. How is structural characterization performed for thiazole-5-carboxylic acid derivatives?

Characterization involves spectroscopic techniques:

  • NMR (1H, 13C) to confirm substitution patterns and regiochemistry.
  • FTIR to identify carboxylic acid (-COOH) and thioether (-S-) functional groups.
  • Mass spectrometry (LC-MS or ESI-MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated in studies on analogous pyrazole-carboxylic acids .

Q. What biological activities are associated with thiazole-5-carboxylic acid derivatives?

Thiazole derivatives exhibit diverse pharmacological activities, including enzyme inhibition (e.g., xanthine oxidase, carbonic anhydrase) and anticonvulsant properties. Structure-activity relationship (SAR) studies suggest that substitutions at the 4-position (e.g., propylthio) enhance lipophilicity and target binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Yield optimization involves:

  • Solvent selection : Acetic acid is preferred for its dual role as solvent and catalyst.
  • Temperature control : Prolonged reflux (5–6 hours) enhances product crystallization.
  • Stoichiometric ratios : A 10% excess of the aldehyde component (3-formyl-indole derivative) drives the reaction to completion .
  • Catalyst screening : Sodium acetate is standard, but substituted bases (e.g., triethylamine) may reduce side reactions in sulfur-containing systems .

Q. How do contradictory bioactivity results in thiazole derivatives arise, and how can they be resolved?

Discrepancies often stem from variations in assay conditions (e.g., enzyme isoforms, cell lines) or impurities in synthesized batches. To address this:

  • Reproduce assays under standardized protocols (e.g., IC50 measurements at fixed pH).
  • Purify compounds via preparative HPLC and validate purity (>95%) .
  • Computational modeling : Use molecular docking to predict binding modes and validate experimental results .

Q. What strategies enhance the stability of thiazole-5-carboxylic acid derivatives during storage?

Stability is influenced by:

  • Moisture control : Store under inert gas (argon) at -20°C.
  • pH adjustments : Neutralize carboxylic acid to its sodium salt to reduce hygroscopicity.
  • Light protection : Amber vials prevent photodegradation of the thiazole ring .

Q. How can advanced analytical techniques resolve regiochemical ambiguities in substituted thiazoles?

  • 2D-NMR (HSQC, HMBC) maps proton-carbon correlations to confirm substitution sites.
  • Isotopic labeling (e.g., 13C-propylthio) clarifies sulfur-alkyl bonding patterns.
  • DFT calculations predict spectroscopic profiles (e.g., IR, NMR) for comparison with experimental data .

Methodological Considerations

Q. What experimental designs are recommended for SAR studies on this compound?

  • Stepwise substitution : Systematically vary substituents (e.g., alkylthio vs. arylthio at the 4-position).
  • In vitro assays : Test enzyme inhibition (e.g., xanthine oxidase) using spectrophotometric methods.
  • Pharmacokinetic profiling : Assess logP, plasma stability, and metabolic clearance in microsomal assays .

Q. How are by-products identified and mitigated during synthesis?

  • TLC monitoring : Track reaction progress to detect early by-products.
  • LC-MS/MS : Characterize impurities (e.g., oxidized thioethers or decarboxylated products).
  • Workup optimization : Use gradient recrystallization (DMF/EtOH) to isolate the target compound .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) models binding to enzymes like JAK2 or EGFR.
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over time.
  • QSAR models correlate electronic parameters (e.g., Hammett constants) with activity .

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